N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide
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Description
N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Catalysis
A novel approach for synthesizing di- and mono-oxalamides, including compounds structurally related to "N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide," has been developed. This method involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, showcasing an operationally simple, high-yielding pathway for obtaining anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Material Science
In the realm of material science, the role of similar oxalamide derivatives has been investigated in the context of polymer synthesis. A notable study focused on the transesterification of dimethyl oxalate with phenol over TS-1 catalysts, leading to the formation of methylphenyl oxalate and diphenyl oxalate. This research highlights the potential of oxalamide derivatives in producing intermediates for high-value chemical processes and materials (Ma et al., 2003).
Anticancer Research
A compound structurally related to the one , derived from myricetin and isolated from Mimosa pudica, has been identified as a potential anti-proliferative agent for cancer treatment. This derivative exhibited significant in vitro and in vivo anticancer activity against human lung adenocarcinoma and erythroleukemic cell lines, underscoring the therapeutic applications of such compounds (Jose et al., 2016).
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-5-6-13(10-12(11)2)19-17(22)16(21)18-8-7-14(20)15-4-3-9-23-15/h3-6,9-10,14,20H,7-8H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPZBBAOYPMQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.